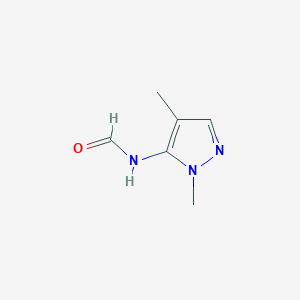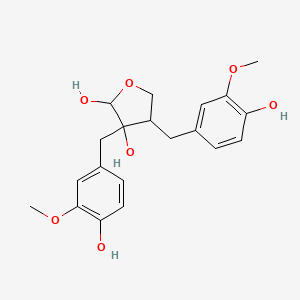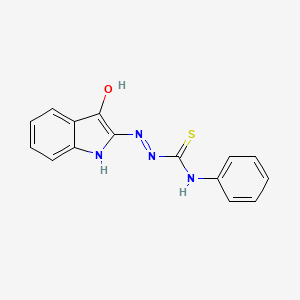
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with multiple functional groups, including carboxyvinyl, dihydroxyphenyl, and hydroxybenzofuran moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the benzofuran core, followed by the introduction of the carboxyvinyl and dihydroxyphenyl groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Wissenschaftliche Forschungsanwendungen
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, owing to its unique structure and biological activity.
Industry: The compound is employed in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Wirkmechanismus
The mechanism of action of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Adapalene Related Compound E: Utilized in pharmaceutical research.
Uniqueness
(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H12O8 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
5-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-11-3-2-9(7-12(11)20)16-15(18(24)25)10-5-8(1-4-14(22)23)6-13(21)17(10)26-16/h1-7,19-21H,(H,22,23)(H,24,25)/b4-1+ |
InChI-Schlüssel |
DXGDWGCYKJCUHN-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)/C=C/C(=O)O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)C=CC(=O)O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)




![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)



